Gadodiamide Hydrate

MRI contrast media Osmolality Formulation science

Procure Gadodiamide Hydrate as the prototypical low-stability linear nonionic GBCA reference. Its predictable tissue retention profile (Log Ktherm 16.9) makes it essential for transmetallation and chelate stability studies. Distinct low osmolality (789 mOsm/kg) and low viscosity (1.4 cP) optimize small-animal IV delivery. For R&D use only.

Molecular Formula C16H32GdN5O11
Molecular Weight 627.70 g/mol
CAS No. 122795-43-1
Cat. No. B001148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadodiamide Hydrate
CAS122795-43-1
Synonymsgadodiamide
Gd-DTPA bis-(methylamide)
Gd-DTPA-BMA
Omniscan
Omniscan Unique Softpack
Molecular FormulaC16H32GdN5O11
Molecular Weight627.70 g/mol
Structural Identifiers
SMILESCNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.O.[Gd+3]
InChIInChI=1S/C16H29N5O8.Gd.3H2O/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;3*1H2/q;+3;;;/p-3
InChIKeyWYKPQCVMUQQKCL-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water
Freely soluble in methanol;  soluble in ethyl alcohol;  slightly soluble in acetone, chloroform

Gadodiamide Hydrate CAS 122795-43-1: Nonionic Linear Gadolinium MRI Contrast Agent for Research and Preclinical Applications


Gadodiamide Hydrate (CAS 122795-43-1) is a nonionic, linear gadolinium-based contrast agent (GBCA) featuring the DTPA-BMA ligand (gadopentetate dimeglumine bis-methylamide) [1]. With a molecular formula of C16H28GdN5O9 and molecular weight of 591.67 Da, this paramagnetic Gd³⁺ chelate is formulated for intravenous administration to enhance T1-weighted signal intensity in magnetic resonance imaging (MRI) by shortening the longitudinal relaxation time of nearby water protons [2]. The hydrated form exhibits high aqueous solubility (100 mg/mL in water) and negligible solubility in DMSO or ethanol . As the first nonionic GBCA introduced to clinical practice, Gadodiamide represents a distinct class of linear extracellular fluid agents that distribute within the intravascular and interstitial compartments without crossing the intact blood-brain barrier [2].

Why Gadodiamide Hydrate Cannot Be Generically Substituted: Critical Differentiators Among Linear Nonionic GBCAs


Within the class of linear nonionic gadolinium-based contrast agents, Gadodiamide exhibits formulation-specific characteristics that preclude simple substitution with close structural analogs such as gadoversetamide [1]. Although both agents share the DTPA-BMA ligand backbone and comparable thermodynamic (Log Ktherm ≈ 16.9) and kinetic stability profiles, Gadodiamide is manufactured with 5% excess free ligand (DTPA-BMA) versus 10% for gadoversetamide [2]. This seemingly minor formulation difference translates to an approximately 3-fold greater reported incidence of nephrogenic systemic fibrosis (NSF) with Gadodiamide (2.3 cases per million doses) compared to gadoversetamide (0.7 cases per million doses), based on global pharmacovigilance data [2]. Furthermore, Gadodiamide's significantly lower osmolality (789 mOsm/kg) relative to ionic linear agents like gadopentetate dimeglumine (1,960 mOsm/kg) confers distinct handling characteristics relevant to preclinical injection protocols [3]. These quantitative differences in formulation, safety profile, and physicochemical parameters mean that in-class compounds cannot be treated as interchangeable without introducing experimental variability or regulatory compliance concerns.

Quantitative Evidence Guide: Procurement-Relevant Differentiation of Gadodiamide Hydrate (CAS 122795-43-1)


Nonionic Low-Osmolality Formulation: 60% Osmolality Reduction vs. Gadopentetate Dimeglumine

Gadodiamide injection exhibits an osmolality of 789 mOsm/kg water at 37°C, which is approximately 60% lower than that of the ionic linear comparator gadopentetate dimeglumine (1,960 mOsm/kg) and 42% lower than the macrocyclic ionic agent gadoterate meglumine (1,350 mOsm/kg) [1]. This substantial reduction is directly attributable to Gadodiamide's nonionic molecular structure, which produces fewer osmotically active particles per mole of gadolinium [1].

MRI contrast media Osmolality Formulation science

Reduced Viscosity: 52% Lower Than Gadopentetate and 72% Lower Than Gadobutrol at Body Temperature

At physiologic temperature (37°C), Gadodiamide demonstrates a viscosity of 1.4 cP, which is 52% lower than gadopentetate dimeglumine (2.9 cP), 72% lower than gadobutrol (5.0 cP), and 42% lower than the nonionic macrocyclic agent gadoteridol (1.3 cP vs. 1.4 cP for gadodiamide, representing comparable viscosity) [1]. Among all commercially available GBCAs, Gadodiamide ranks among the lowest-viscosity formulations at body temperature [1].

Rheology Injectable formulation Contrast media

Thermodynamic Stability: Lower Log Ktherm vs. Macrocyclic Agents Defines High-Risk Classification for Gadolinium Retention

Gadodiamide exhibits a thermodynamic stability constant (Log Ktherm) of 16.9 and conditional stability (Log Kcond) of 14.9 at pH 7.4, which are substantially lower than those of macrocyclic GBCAs such as gadoterate (Log Ktherm 25.6, Log Kcond 19.3) and gadoteridol (Log Ktherm 23.8, Log Kcond 17.1) [1]. Kinetic stability under acidic conditions (pH 1, 37°C) reveals a dissociation half-life (T½) of only 0.01 hours for Gadodiamide, compared to 2.0 hours for gadoteridol and 26.4 hours for gadoterate [1]. Based on European Medicines Agency (EMA) classification, Gadodiamide is categorized as 'Low' stability, placing it in the highest-risk group for gadolinium release and tissue retention [1].

Thermodynamic stability Gadolinium retention Chelate chemistry

Zinc Transmetallation Interference: Significant Assay Perturbation at High Doses or in Renal Impairment

Gadodiamide demonstrates measurable interference with serum calcium and magnesium colorimetric assays, an effect attributable to transmetallation (Zn²⁺ release) from the less stable linear DTPA-BMA chelate [1]. In a comparative study against gadopentetate dimeglumine, Gadodiamide produced significantly greater assay interference, particularly at high doses (≥0.3 mmol/kg) and in patients with renal insufficiency (estimated glomerular filtration rate < 60 mL/min/1.73 m²) [1]. While absolute quantitative interference thresholds vary by specific assay platform and manufacturer, the direction of effect is consistently greater for Gadodiamide relative to more stable ionic linear or macrocyclic agents [1].

Analytical interference Transmetallation Clinical chemistry

Clinical Tolerability: Adverse Event Rate of 8.7% vs. 9.1-13.6% for Ionic Comparators in CNS MRI

In a multicenter, double-blind comparative study enrolling 551 patients undergoing CNS MRI at 0.1 mmol/kg body weight, Gadodiamide (Gd-DTPA-BMA) was associated with contrast-related adverse events in 8.7% of patients, compared to 9.1% for gadopentetate dimeglumine (Gd-DTPA) and 13.6% for gadoterate meglumine (Gd-DOTA) [1]. Adverse events rated as mild in intensity occurred in 8.3% of Gadodiamide patients, versus 8.4% for gadopentetate and 13.6% for gadoterate [1]. No severe reactions or deaths were recorded in any treatment arm [1]. Statistical analysis revealed no significant difference between the three agents, indicating comparable safety profiles under clinical CNS imaging conditions [1].

Safety pharmacology Adverse events CNS imaging

Optimal Research and Industrial Application Scenarios for Gadodiamide Hydrate Based on Quantitative Evidence


High-Throughput Preclinical MRI Requiring Low-Viscosity, Fast-Bolus Formulations

For rodent or small-animal MRI studies requiring rapid, consistent intravenous administration through fine-gauge catheters, Gadodiamide Hydrate's low viscosity (1.4 cP at 37°C) and low osmolality (789 mOsm/kg) confer distinct handling advantages [1]. These properties minimize injection resistance and reduce osmotic stress on the animal vasculature, facilitating high-throughput imaging workflows where multiple animals are processed sequentially. Researchers should note that the compound's linear nonionic structure corresponds to lower thermodynamic stability (Log Ktherm 16.9) [2]; therefore, study designs should account for potential gadolinium retention when longitudinal imaging is planned or when terminal tissue analysis will include elemental gadolinium quantification. The compound's high aqueous solubility (100 mg/mL in water) supports flexible formulation for custom dosing regimens.

Comparative Pharmacology Studies Examining GBCA Class-Dependent Biodistribution and Retention

Gadodiamide Hydrate serves as the prototypical 'low-stability linear nonionic' reference compound in comparative studies evaluating gadolinium retention across GBCA classes. With a thermodynamic stability constant (Log Ktherm 16.9) substantially lower than macrocyclic comparators such as gadoterate (Log Ktherm 25.6) [2], Gadodiamide reliably produces measurable tissue gadolinium signals in rodent models, with detectable accumulation in spleen, skin, muscle, and liver following administration [3]. This predictable retention profile makes Gadodiamide the preferred positive control for studies investigating chelate stability, transmetallation mechanisms, or the efficacy of gadolinium-removal strategies. Procurement of high-purity Gadodiamide Hydrate (≥98% by HPLC) is essential to minimize confounding from free gadolinium contamination that could artifactually amplify retention signals.

Formulation Development and Analytical Method Validation Studies

Gadodiamide Hydrate's well-characterized interference with colorimetric calcium and magnesium assays [4] makes it a valuable reference material for validating analytical methods intended to quantify gadolinium or assess assay interference in biological matrices. Researchers developing new chelate formulations, excipient-modified GBCA preparations, or gadolinium-quantification protocols can utilize Gadodiamide as a benchmark for assessing transmetallation-mediated analytical perturbations. The compound's documented in vivo stability—with >99% of the administered dose excreted unchanged in urine —provides a reliable baseline for urinary excretion studies and pharmacokinetic modeling of renal clearance mechanisms.

MRI Pulse Sequence Optimization and Contrast-Enhanced Imaging Protocol Development

Gadodiamide Hydrate demonstrates a T1 relaxivity (r1) of approximately 4.3 L/mmol·s in plasma at 37°C [1], which is comparable to other standard-dose extracellular GBCAs. This established relaxivity profile supports its use in developing and benchmarking MRI pulse sequences, particularly T1-weighted protocols for vascular and perfusion imaging applications [5]. However, procurement decisions for preclinical CNS tumor imaging should consider direct comparative data showing that gadobutrol achieves 23.8-29.5% superior contrast enhancement and 27.1-35.8% superior contrast-to-noise ratio versus equivalently-dosed Gadodiamide in a rat glioma model at 1.5 T [6]. Consequently, Gadodiamide is optimally deployed as a reference standard for sequence optimization rather than as the primary contrast agent when maximal lesion conspicuity is the experimental endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gadodiamide Hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.